molecular formula C9H13N3O B13483418 3-(5-aminopyridin-2-yl)-N-methylpropanamide

3-(5-aminopyridin-2-yl)-N-methylpropanamide

Cat. No.: B13483418
M. Wt: 179.22 g/mol
InChI Key: AXIIASDANCODSV-UHFFFAOYSA-N
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Description

3-(5-aminopyridin-2-yl)-N-methylpropanamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with an amino group at the 5-position and a propanamide chain attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-aminopyridin-2-yl)-N-methylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-aminopyridine and N-methylpropanamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Catalysts: Catalysts such as acetic acid may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-aminopyridin-2-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(5-aminopyridin-2-yl)-N-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-(5-aminopyridin-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The amino group and the pyridine ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-aminopyridin-2-yl)propanoic acid
  • 3-(5-aminopyridin-2-yl)tetrahydro-4H-pyran-4-one
  • ethyl 3-(5-aminopyridin-2-yl)propanoate

Uniqueness

3-(5-aminopyridin-2-yl)-N-methylpropanamide is unique due to its specific structural features, such as the N-methylpropanamide chain, which distinguishes it from other similar compounds. This unique structure can lead to different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-(5-aminopyridin-2-yl)-N-methylpropanamide

InChI

InChI=1S/C9H13N3O/c1-11-9(13)5-4-8-3-2-7(10)6-12-8/h2-3,6H,4-5,10H2,1H3,(H,11,13)

InChI Key

AXIIASDANCODSV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=NC=C(C=C1)N

Origin of Product

United States

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